5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This specific compound features a sulfonamide group, which enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. The compound is recognized for its potential applications in pharmaceutical research, particularly in the development of drugs targeting various conditions, including inflammation and metabolic disorders.
The compound can be classified under sulfonamide derivatives due to the presence of the sulfonamide functional group (-SO2NH2) attached to a pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The classification of 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide falls within the broader category of heterocyclic compounds, specifically those exhibiting medicinal properties.
The synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide typically involves several key steps:
These methods have been documented in various studies focusing on pyrazole and sulfonamide synthesis, emphasizing their efficiency and reproducibility in laboratory settings .
The molecular formula for 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide is , indicating it contains eight carbon atoms, twelve hydrogen atoms, four nitrogen atoms, two oxygen atoms, and one sulfur atom. The compound's structure consists of:
This structure contributes to its unique chemical properties and potential biological activities .
5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide primarily involves its interaction with specific biological targets:
The applications of 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide are primarily focused on its potential therapeutic uses:
The development of pyrazole sulfonamides has progressed through distinct structural phases, marked by key innovations in substituent patterning and synthetic methodologies:
1950s–1970s (First Generation): Early derivatives featured unsubstituted or minimally substituted pyrazole cores coupled to aromatic sulfonamides. These compounds, such as sulfaphenazole, primarily served as antibacterial agents by inhibiting dihydropteroate synthetase. Synthesis relied on Knorr-type condensations of hydrazines with β-diketones, followed by sulfonation at C4 using chlorosulfonic acid [6] [7].
1980s–2000s (Second Generation): Incorporation of alkyl substituents at C3/C5 (e.g., celecoxib) enhanced target specificity, particularly for cyclooxygenase-2 (COX-2). This period saw the adoption of microwave-assisted coupling and regioselective N-alkylation, enabling efficient synthesis of 1,3,5-trisubstituted variants. The discovery that C4-sulfonamides could engage in hydrogen-bonding networks with kinases and inflammatory enzymes expanded their therapeutic relevance beyond antimicrobial applications [5] [7].
2010s–Present (Third Generation): Strategic placement of linear alkyl chains (e.g., propyl at N1) and methyl groups at C5 emerged as a key innovation, improving metabolic stability and membrane permeability. Modern derivatives like 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide leverage these features for non-covalent inhibition of enzymes such as N-acylethanolamine acid amidase (NAAA) and leucine-rich repeat kinase 2 (LRRK2). Contemporary synthesis employs sulfonyl chloride intermediates (e.g., from thionyl chloride/chlorosulfonic acid reactions) coupled with amines under mild conditions (20–30°C), achieving yields >75% [1] [4] [7].
Table 1: Historical Milestones in Pyrazole Sulfonamide Development
Era | Prototype Compounds | Synthetic Innovations | Primary Targets |
---|---|---|---|
1950s–1970s | Sulfaphenazole | Knorr condensation, direct sulfonation | Dihydropteroate synthetase |
1980s–2000s | Celecoxib, SC-560 | Microwave coupling, regioselective N-alkylation | COX-2, LRRK2 kinase |
2010s–Present | 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide | Sulfonyl chloride amidation, tert-butoxide-mediated alkylation | NAAA, GS-LRRK2 mutant kinase |
The bioactivity of 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide is profoundly influenced by the strategic placement of its methyl (C5) and propyl (N1) substituents, which optimize steric, electronic, and pharmacokinetic properties:
Steric Constraints: Methylation at C5 prevents coplanar conformation of the sulfonamide with the pyrazole ring, forcing a perpendicular orientation that better complements the glycine-rich loop topology of kinase ATP-binding sites. Docking studies show a 2.8 Å reduction in distance to Phe139 in LRRK2 compared to unmethylated analogs [1].
N1-Propyl Group:
Synthetic routes to this compound exploit base-mediated N-alkylation (e.g., KOtBu/THF, 78% yield) followed by C4-sulfonylation using chlorosulfonic acid/thionyl chloride in chloroform (90% yield). Subsequent amidation with ammonia or amines proceeds under mild conditions (25–30°C, 16 h), preserving the labile methyl-propyl substitution pattern [7].
Table 2: Electronic and Steric Effects of Key Substituents in 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide
Substituent | Position | Electronic Effect (Hammett σ) | Steric Consequence | Biological Impact |
---|---|---|---|---|
Methyl | C5 | σ_p = −0.17 (electron-donating) | Enforces sulfonamide perpendicularity | Enhanced H-bonding to Lys132; IC₅₀ ↓ 70% |
Propyl | N1 | σ_p = −0.13 (electron-donating) | Optimal hydrophobic volume (VdW = 55 ų) | Balanced log P (1.8); membrane permeability ↑ |
Sulfonamide | C4 | σ_p = +0.60 (electron-withdrawing) | Planar orientation restricted | Target engagement via H-bond donation |
5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide exhibits distinct advantages over related heterocyclic scaffolds in drug design, particularly regarding binding versatility, synthetic tractability, and physicochemical profiling:
vs. Triazoles: Unlike triazoles, which often suffer from metabolic oxidation, the C5-methyl group in pyrazoles stabilizes the ring against degradation, improving metabolic half-life (t₁/₂ > 120 min vs. <60 min for 1,2,4-triazoles) [5].
Synthetic Tractability:Pyrazole-4-sulfonamides are synthesized in 3–4 linear steps from commercially available diketones, outperposing indazoles (5–7 steps) or azabicyclo[3.2.1]octanes (6–8 steps). Key reactions like Knorr condensation and C4-sulfonylation proceed in >75% yield under standard conditions, whereas comparable indazole sulfonamides require expensive Pd-catalyzed couplings (yields <50%) [1] [4].
Physicochemical Profiling:The scaffold achieves superior lipophilic efficiency (LipE = pIC₅₀ − c Log P) relative to other heterocycles. For NAAA inhibition, 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide analogs show LipE = 6.3, exceeding azabicyclo[3.2.1]octane-pyrazoles (LipE = 4.8) and biaryl indazoles (LipE = 5.1). This arises from the optimal log P (1.8–2.2) and high potency (IC₅₀ = 15–50 nM) conferred by methyl-propyl substitution [1] [4] [5].
Table 3: Comparative Analysis of Heterocyclic Sulfonamide Scaffolds in Drug Design
Scaffold | Representative Drug | c Log P | Synthetic Steps (Yield) | Key Limitations | Advantages of Pyrazole Sulfonamides |
---|---|---|---|---|---|
Pyrazole-4-sulfonamide | 5-Methyl-1-propyl-1H-pyrazole-4-sulfonamide | 1.8–2.2 | 3–4 (>75%) | Moderate aqueous solubility | High synthetic yield; tunable lipophilicity |
Indazole-4-sulfonamide | MLi-2 (LRRK2 inhibitor) | 2.5–3.0 | 5–7 (<50%) | Pd-catalysis required; high molecular weight | Simpler synthesis; lower molecular weight |
Azabicyclo[3.2.1]octane | ARN19689 (NAAA inhibitor) | 3.8–4.2 | 6–8 (35–45%) | Poor membrane permeability; high TPSA | Superior LipE (6.3 vs. 4.8); better bioavailability |
1,2,4-Triazole sulfonamide | Sulfamethoxazole | 0.7–1.2 | 4–5 (60–70%) | Metabolic oxidation susceptibility | Enhanced metabolic stability via C5-methyl |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8